molecular formula C12H12ClNO B1596667 2-Chloro-6,8-dimethylquinoline-3-methanol CAS No. 333408-42-7

2-Chloro-6,8-dimethylquinoline-3-methanol

Cat. No. B1596667
M. Wt: 221.68 g/mol
InChI Key: XXNOYBFTZFIWKN-UHFFFAOYSA-N
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Description

2-Chloro-6,8-dimethylquinoline-3-methanol is a chemical compound with the following properties:



  • Empirical Formula : C₁₂H₁₂ClNO

  • Molecular Weight : 221.68 g/mol

  • CAS Number : 333408-42-7



Molecular Structure Analysis

The molecular structure of 2-Chloro-6,8-dimethylquinoline-3-methanol consists of a quinoline ring with chlorine substitution at position 2 and methyl groups at positions 6 and 8. The hydroxyl group (methanol) is attached to the quinoline ring. Refer to the SMILES notation: Cc1cc2cc(CO)c(Cl)nc2cc1C.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not widely documented, it likely participates in reactions typical of quinoline derivatives. These may include nucleophilic substitutions, oxidation, and cyclization reactions. Further experimental investigations are necessary to elucidate its reactivity.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Melting Point : Not specified

  • Solubility : Insoluble in water; solubility in organic solvents may vary

  • Appearance : Colorless to pale yellow crystals


Safety And Hazards


  • Hazard Classification : Acute Toxicity (Oral), Eye Damage

  • Precautionary Statements : Handle with care. Use appropriate protective equipment.

  • Legal Disclaimer : Sigma-Aldrich provides this product to early discovery researchers without analytical data. Buyer responsibility includes confirming product identity and purity.


Future Directions

Future research on 2-Chloro-6,8-dimethylquinoline-3-methanol should focus on:



  • Biological Activity : Investigate potential therapeutic applications.

  • Synthetic Routes : Develop efficient synthetic methods.

  • Toxicology : Assess safety profiles and potential hazards.

  • Structure-Activity Relationships : Explore modifications for improved properties.


properties

IUPAC Name

(2-chloro-6,8-dimethylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7-3-8(2)11-9(4-7)5-10(6-15)12(13)14-11/h3-5,15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNOYBFTZFIWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357710
Record name 2-Chloro-6,8-dimethylquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,8-dimethylquinoline-3-methanol

CAS RN

333408-42-7
Record name 2-Chloro-6,8-dimethylquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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